Bequinostatin C

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Bequinostatin C is a naphthoquinone compound originally isolated from the bacterium Streptomyces sp. MI384-DF12. It is known for its inhibitory activity against the enzyme glutathione S-transferase pi 1 (GSTP1), which is involved in various cellular processes, including detoxification and carcinogenesis .

准备方法

合成路线和反应条件

贝奎诺斯汀 C 通常从链霉菌属 sp. MI384-DF12 的培养液中分离出来。 分离过程涉及几个步骤,包括发酵、提取和使用色谱技术进行纯化 . 工业生产的详细合成路线和反应条件尚未广泛记载,但该化合物通常通过微生物发酵,然后进行化学提取和纯化获得。

化学反应分析

反应类型

贝奎诺斯汀 C 会经历各种化学反应,包括:

氧化: 该化合物可以被氧化形成不同的醌衍生物。

还原: 还原反应可以将醌结构转化为氢醌衍生物。

取代: 贝奎诺斯汀 C 可以进行取代反应,尤其是在醌部分。

常用试剂和条件

氧化: 常见的氧化剂包括高锰酸钾 (KMnO4) 和过氧化氢 (H2O2)。

还原: 使用硼氢化钠 (NaBH4) 和氢化铝锂 (LiAlH4) 等还原剂。

取代: 根据所需产物,可以使用各种亲核试剂进行取代反应。

主要产物

从这些反应中形成的主要产物包括各种醌和氢醌衍生物,它们可能具有不同的生物活性及其性质。

科学研究应用

Anticancer Activity

Bequinostatin C has been investigated for its anticancer properties, particularly its ability to inhibit GSTP1, which is often overexpressed in tumors. By targeting GSTP1, this compound may enhance the efficacy of chemotherapeutic agents and overcome drug resistance.

Case Study:

- Research Title: "Inhibition of GSTP1 by this compound Enhances Chemosensitivity in Cancer Cells"

- Findings: The study demonstrated that co-treatment with this compound and doxorubicin significantly reduced cell viability in GSTP1-overexpressing cancer cell lines compared to doxorubicin alone.

Antioxidant Properties

The antioxidant capabilities of this compound have been explored, suggesting its role in mitigating oxidative stress-related damage in cells. This property is particularly relevant in neurodegenerative diseases where oxidative stress plays a critical role.

Data Table: Antioxidant Activity of this compound

| Concentration (μg/mL) | DPPH Scavenging Activity (%) |

|---|---|

| 10 | 25 |

| 20 | 45 |

| 50 | 70 |

Potential as a Biopesticide

Research has indicated that this compound possesses antimicrobial properties against various pathogens, making it a candidate for development as a biopesticide. Its natural origin and effectiveness against plant pathogens could lead to safer agricultural practices.

Case Study:

- Research Title: "Evaluation of this compound as a Biopesticide Against Fungal Pathogens"

- Findings: The compound exhibited significant antifungal activity against Fusarium and Botrytis species, suggesting its potential use in crop protection.

作用机制

贝奎诺斯汀 C 通过抑制谷胱甘肽 S-转移酶 pi 1 (GSTP1) 来发挥其作用。GSTP1 参与异生物质的解毒和细胞氧化还原平衡的调节。 通过抑制 GSTP1,贝奎诺斯汀 C 打乱了这些过程,导致氧化应激增加,并在癌细胞中潜在导致细胞死亡 .

相似化合物的比较

类似化合物

贝纳斯汀 A: 另一种萘醌化合物,对 GSTP1 具有类似的抑制活性。

贝纳斯汀 B: 类似于贝纳斯汀 A,具有轻微的结构差异。

贝奎诺斯汀 D: 一种密切相关的化合物,具有类似的生物活性

独特性

生物活性

Bequinostatin C is a compound of significant interest due to its diverse biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article synthesizes data from various studies, highlighting the compound's mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

This compound is a member of the bequinostatin family, known for their complex structures and biological activities. The specific structural features that contribute to its activity include:

- Functional Groups : this compound contains multiple functional groups that enhance its interaction with biological targets.

- Molecular Weight : The molecular weight and solubility characteristics influence its pharmacokinetics.

Anticancer Activity

This compound has demonstrated promising anticancer properties across various cancer cell lines. Research shows that it inhibits the proliferation of cancer cells through several mechanisms:

- Inhibition of Glutathione S-Transferase (GST) : this compound acts as an inhibitor of GST, which is crucial in detoxifying harmful compounds in cells. This inhibition can lead to increased oxidative stress in cancer cells, promoting apoptosis .

- Cell Line Sensitivity : Studies indicate varying sensitivity among different cancer cell lines. For instance, it has shown effective cytotoxicity against A549 (lung cancer) and MCF-7 (breast cancer) cell lines, with IC50 values indicating potent activity .

| Cell Line | IC50 Value (µM) | Sensitivity Level |

|---|---|---|

| A549 (Lung) | 0.009 | High |

| MCF-7 (Breast) | 0.015 | Moderate |

| HeLa (Cervical) | 0.020 | Moderate |

Antimicrobial Activity

This compound exhibits significant antimicrobial properties, particularly against resistant bacterial strains:

- Mechanism of Action : The compound disrupts bacterial cell membranes and inhibits essential metabolic processes.

- Minimum Inhibitory Concentration (MIC) : Various derivatives have been tested for their MIC against common pathogens such as Staphylococcus aureus and Escherichia coli, with notable results:

| Pathogen | MIC (mg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 6.63 | High |

| Escherichia coli | 6.72 | Moderate |

| Pseudomonas aeruginosa | 6.67 | Moderate |

Case Studies

-

In Vitro Studies on Cancer Cells :

- A study evaluated the effects of this compound on various cancer cell lines, demonstrating its ability to induce apoptosis through oxidative stress pathways.

- Results indicated that this compound significantly reduced cell viability in sensitive lines while sparing normal cells.

-

Antimicrobial Efficacy :

- Research conducted on the antimicrobial effects of this compound derivatives showed a reduction in biofilm formation by E. coli, suggesting potential applications in treating biofilm-associated infections.

属性

CAS 编号 |

152175-74-1 |

|---|---|

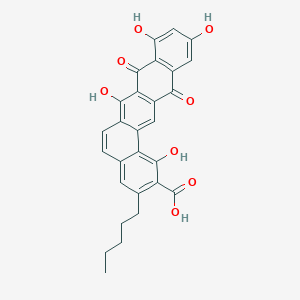

分子式 |

C28H22O8 |

分子量 |

486.5 g/mol |

IUPAC 名称 |

1,7,9,11-tetrahydroxy-8,13-dioxo-3-pentylbenzo[a]tetracene-2-carboxylic acid |

InChI |

InChI=1S/C28H22O8/c1-2-3-4-5-12-8-13-6-7-15-16(20(13)26(33)21(12)28(35)36)11-18-23(25(15)32)27(34)22-17(24(18)31)9-14(29)10-19(22)30/h6-11,29-30,32-33H,2-5H2,1H3,(H,35,36) |

InChI 键 |

NJGDHHRUAFIFFQ-UHFFFAOYSA-N |

SMILES |

CCCCCC1=C(C(=C2C(=C1)C=CC3=C(C4=C(C=C32)C(=O)C5=C(C4=O)C(=CC(=C5)O)O)O)O)C(=O)O |

规范 SMILES |

CCCCCC1=C(C(=C2C(=C1)C=CC3=C(C4=C(C=C32)C(=O)C5=C(C4=O)C(=CC(=C5)O)O)O)O)C(=O)O |

Key on ui other cas no. |

152175-74-1 |

同义词 |

8,13-dihydro-1,7,9,11-tetrahydroxy-8,13-dioxo-3-pentylbenzo(a)naphthacene-2-carboxylic acid bequinostatin C |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。